molecular formula C9H20N2O6S2 B1335232 2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid CAS No. 202185-84-0

2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid

Cat. No. B1335232
M. Wt: 316.4 g/mol
InChI Key: QZTMPPUJIVQNKS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C8H18N2O6S2 . The molecular structure is based on structures generated from information available in ECHA’s databases .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 302.37 g/mol . It is recommended for use as a non-coordinating buffer in solutions with metal ions . The solubility of the compound increases when the free acid is converted to the sodium salt .

Scientific Research Applications

  • Scientific Field : Biochemistry and Molecular Biology
  • Summary of the Application : This compound, also known as Homopiperazine-1,4-bis (2-ethanesulfonic acid), is a useful research chemical compound . It is a zwitterionic, piperazinic buffer that is useful for a pH range of 6.1 – 7.5 .
  • Methods of Application or Experimental Procedures : PIPES has a wide variety of applications and is commonly used in cell culture media, in protein crystallization, as a running buffer in gel electrophoresis, and as an eluent in isoelectric focusing and chromatography . This buffer is capable of forming radicals and is therefore not suitable for redox reactions. It is suitable for use in the bicinchoninic acid (BCA) assay .
  • Results or Outcomes Obtained : The specific results or outcomes would depend on the particular experiment or application in which this compound is used. Unfortunately, I couldn’t find specific quantitative data or statistical analyses related to this compound .
  • Scientific Field : Polymer Science

    • Summary of the Application : This compound is used in the synthesis of a novel schizophrenic sulfobetaine block copolymer .
    • Methods of Application or Experimental Procedures : The compound is used in the synthesis of poly(N-(morpholino)ethyl methacrylate)-b-poly(4-(2-sulfoethyl)-1-(4-vinylbenzyl)pyridinium betaine) (PMEMA-b-PSVBP), a novel sulfobetaine block copolymer . This copolymer exhibits purely salt-responsive “schizophrenic” micellization behavior in aqueous solution, forming two types of micelles with invertible structures .
    • Results or Outcomes Obtained : The formation and inversion of micelles based on this copolymer can be controlled by adjusting the concentrations and types of added salts .
  • Scientific Field : Biopharmaceutical Processing

    • Summary of the Application : This compound is used as a buffer substance in biopharmaceutical processing .
    • Methods of Application or Experimental Procedures : The compound is used in the production of high-quality products for biopharmaceutical processing .
    • Results or Outcomes Obtained : The specific results or outcomes would depend on the particular process or application in which this compound is used .
  • Scientific Field : Polymer Science

    • Summary of the Application : This compound is used in the synthesis of a novel schizophrenic sulfobetaine block copolymer .
    • Methods of Application or Experimental Procedures : The compound is used in the synthesis of poly(N-(morpholino)ethyl methacrylate)-b-poly(4-(2-sulfoethyl)-1-(4-vinylbenzyl)pyridinium betaine) (PMEMA-b-PSVBP), a novel sulfobetaine block copolymer . This copolymer exhibits purely salt-responsive “schizophrenic” micellization behavior in aqueous solution, forming two types of micelles with invertible structures .
    • Results or Outcomes Obtained : The formation and inversion of micelles based on this copolymer can be controlled by adjusting the concentrations and types of added salts .
  • Scientific Field : Biopharmaceutical Processing

    • Summary of the Application : This compound is used as a buffer substance in biopharmaceutical processing .
    • Methods of Application or Experimental Procedures : The compound is used in the production of high-quality products for biopharmaceutical processing .
    • Results or Outcomes Obtained : The specific results or outcomes would depend on the particular process or application in which this compound is used .

Safety And Hazards

The compound has a hazard classification and labelling section which shows the hazards of a substance based on the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

properties

IUPAC Name

2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O6S2/c12-18(13,14)8-6-10-2-1-3-11(5-4-10)7-9-19(15,16)17/h1-9H2,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTMPPUJIVQNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)CCS(=O)(=O)O)CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402747
Record name Homo-PIPES
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homopiperazine-1,4-bis(2-ethanesulfonic acid)

CAS RN

202185-84-0
Record name Homo-PIPES
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Homopiperazine-1,4-bis(2-ethanesulfonic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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